molecular formula C20H17BrN2O6 B2782010 6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one CAS No. 728031-55-8

6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one

Numéro de catalogue: B2782010
Numéro CAS: 728031-55-8
Poids moléculaire: 461.268
Clé InChI: OWZUCQMDVLKNQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced antibacterial research and development. This compound integrates a coumarin core, a bromo substituent, and a complex piperazine-furan carbonyl side chain, a structural motif recognized for its significant potential in probing new antibacterial mechanisms . The coumarin nucleus is a privileged structure in medicinal chemistry, and derivatives like this are investigated for their ability to interact with bacterial targets such as DNA gyrase, an enzyme critical for bacterial DNA replication . The specific molecular architecture of this compound, featuring substitutions at the C-3 and C-6 positions of the coumarin ring, is strategically valuable, as these positions are coveted for the development of novel antibacterial agents with enhanced activity . The 8-methoxy group and the incorporated piperazine moiety are common features in pharmacologically active quinolones and coumarins, which are known to improve potency and spectrum of activity against both gram-positive and gram-negative bacteria . Researchers can utilize this compound as a key intermediate or lead structure in the synthesis of new hybrid molecules, for structure-activity relationship (SAR) studies, and in biochemical assays to identify and validate novel antibacterial therapeutics . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O6/c1-27-16-11-13(21)9-12-10-14(20(26)29-17(12)16)18(24)22-4-6-23(7-5-22)19(25)15-3-2-8-28-15/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZUCQMDVLKNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of C20H17BrN2O6C_{20}H_{17}BrN_{2}O_{6} and a molecular weight of 431.2 g/mol . Its unique structure incorporates a coumarin moiety, which is known for various biological activities, including anti-cancer properties. The presence of the piperazine ring enhances its pharmacological profile, making it a valuable scaffold for drug development.

Anti-Cancer Activity

Recent studies have highlighted the potential of 6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one as an anti-breast cancer agent. The compound exhibits promising activity against breast cancer cell lines, with studies indicating that modifications to the piperazine and coumarin structures can significantly influence efficacy .

Table 1: Structure-Activity Relationship of Coumarin Derivatives

CompoundIC50 (µM)Structural Features
6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one0.003Bromine substitution, piperazine linkage
N,N-diethyl-7-aminocoumarin3.3Benzothiophene substitution
3H-benzo[f]chromen-3-one derivative0.83Piperidine linkage

The effectiveness of this compound can be attributed to its ability to interfere with cancer cell proliferation pathways, making it a candidate for further development as an anti-cancer drug .

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may also possess neuroprotective properties. The piperazine component is known to interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases .

Case Study 1: In Vitro Studies on Breast Cancer Cells

In vitro studies conducted on the MCF-7 breast cancer cell line demonstrated that the compound inhibited cell growth effectively at low concentrations (IC50 = 0.003 µM). The study emphasized the importance of structural modifications in enhancing anti-cancer activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of 6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one to various biological targets, including enzymes involved in cancer progression. These studies indicate that the compound could serve as a lead candidate for drug design aimed at specific molecular targets within cancer cells .

Mécanisme D'action

Activité Biologique

6-Bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a synthetic compound with potential therapeutic applications due to its unique structural features, including the presence of bromine, furan, and piperazine moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3O4C_{19}H_{18}BrN_{3}O_{4}, with a molecular weight of approximately 431.2 g/mol. The structure includes a chromen-2-one core substituted with various functional groups that are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈BrN₃O₄
Molecular Weight431.2 g/mol
IUPAC Name6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one
CAS Number422287-47-6

Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that derivatives of coumarins can inhibit the growth of various bacteria and fungi. For instance, a related study demonstrated that compounds similar to this structure displayed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been shown to exhibit cytotoxic effects against breast cancer cells (MCF-7) and other cancer types . The specific mechanisms are thought to involve the inhibition of key proteins associated with tumor growth.

The mechanism by which 6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors that play critical roles in cellular signaling pathways. This interaction can lead to alterations in enzyme activity or receptor function, ultimately affecting cellular processes such as apoptosis and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several coumarin derivatives against E. faecalis. The compound demonstrated effective inhibition at low concentrations, suggesting its potential for use as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutic agents .
  • Toxicity Profile : Assessment of hemolytic activity indicated minimal toxicity toward human erythrocytes at therapeutic concentrations, supporting its potential safety for therapeutic use .

Q & A

Q. What are the key synthetic pathways for synthesizing 6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Formation of the chromen-2-one core via Pechmann condensation or Knorr synthesis, followed by bromination at the 6-position using brominating agents (e.g., Br₂ in acetic acid) .
  • Step 2 : Introduction of the methoxy group at the 8-position via nucleophilic substitution or O-methylation .
  • Step 3 : Coupling the piperazine-furanoyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .
  • Critical Parameters : Temperature (60–80°C for coupling), solvent polarity (DMF or DCM), and reaction time (12–24 hours) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C6, methoxy at C8) and piperazine-furanoyl connectivity .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL for refinement .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns .

Q. How does the furan-2-carbonyl group influence the compound’s solubility and reactivity?

  • Methodological Answer :
  • Solubility : The furan ring introduces moderate polarity, enhancing solubility in DMSO or DMF but limiting aqueous solubility. LogP calculations predict a value of ~3.2 .
  • Reactivity : The carbonyl group participates in nucleophilic acyl substitutions (e.g., with amines), while the furan’s conjugated system allows for electrophilic aromatic substitution .

Advanced Research Questions

Q. What strategies are employed to resolve conflicting crystallographic data during structure refinement?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (d ≤ 0.8 Å) to minimize errors .
  • Refinement Software : Compare SHELXL (for small-molecule refinement) vs. OLEX2/ORTEP-III (for graphical validation of thermal ellipsoids) .
  • Validation Tools : Check for twinning (using Rint values) and disorder modeling with PLATON .
  • Example : A study resolved a 0.05 Å discrepancy in bond lengths by re-examining hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace the furan-2-carbonyl with other acyl groups (e.g., benzoyl, thiophene) to test target affinity .
  • Biological Assays : Use in vitro enzyme inhibition assays (e.g., carbonic anhydrase IX/XII) to correlate substituents with IC₅₀ values .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Control : Use asymmetric catalysis (e.g., chiral Pd complexes) during piperazine coupling to avoid racemization .
  • Purification : Employ chiral HPLC (Chiralpak AD-H column) or crystallization with chiral resolving agents .
  • Scale-Up Risks : Monitor exothermic reactions (e.g., bromination) using inline FTIR to prevent side-product formation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.